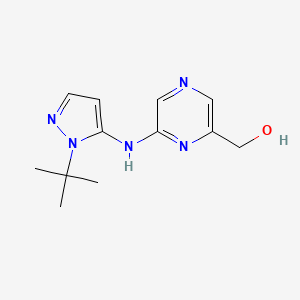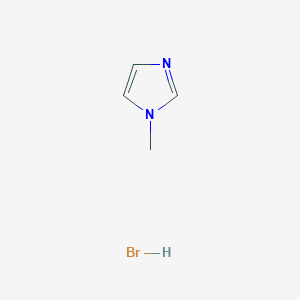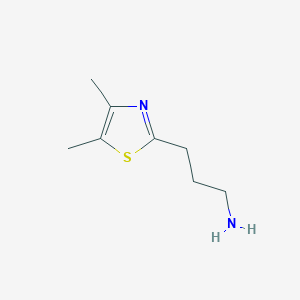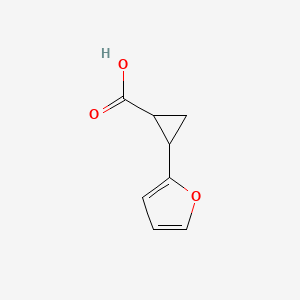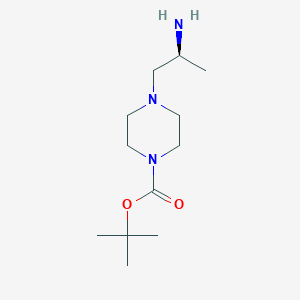
3-(6-Bromopyridin-3-yl)acrylic acid
説明
“3-(6-Bromopyridin-3-yl)acrylic acid” is a chemical compound with the molecular formula C8H6BrNO2 . It has a molecular weight of 228.04 g/mol .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 3-(6-bromo-pyridin-3-yl)-acrylic acid methyl ester with lithium hydroxide in tetrahydrofuran .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6BrNO2/c9-7-3-1-6 (5-10-7)2-4-8 (11)12/h1-5H, (H,11,12)/b4-2+ . The compound’s structure can be represented by the canonical SMILES string C1=CC (=NC=C1C=CC (=O)O)Br .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a topological polar surface area of 50.2 Ų .
科学的研究の応用
Molecular Engineering for Solar Cell Applications
One intriguing application of molecules structurally related to 3-(6-Bromopyridin-3-yl)acrylic acid is in the field of solar energy. Researchers have engineered organic sensitizers, which are crucial for converting sunlight into electrical energy in solar cells. These sensitizers, designed at the molecular level, comprise donor, electron-conducting, and anchoring groups. The study highlighted the synthesis of novel organic sensitizers, which, upon anchoring onto TiO2 film, exhibited high incident photon-to-current conversion efficiency. This efficiency is crucial for the effectiveness of solar cells. The synthesized compounds demonstrated a significant overall conversion efficiency under standard sunlight conditions, contributing to the advancement of solar cell technology (Kim et al., 2006).
Reactions with Bromine and Grignard Reagents
Another area of scientific research involving compounds similar to this compound is in the study of reactions with bromine and Grignard reagents. The reaction mechanisms and products of these reactions are essential for synthesizing new chemical compounds with potential applications in various fields, including pharmaceuticals and materials science. The study conducted by Finar and Okoh (1973) re-investigated the bromination of certain αβ-unsaturated compounds and provided new insights into the reaction products and mechanisms, which are fundamental for chemical synthesis (Finar & Okoh, 1973).
Coordination Chemistry for Polyacrylate Materials
Coordination chemistry also finds applications in the synthesis of new compounds related to this compound. For instance, the synthesis and characterization of new acrylic acid derivatives for introducing metal coordination sites into polyacrylates were explored by Heintz et al. (2018). These compounds offer potential for developing materials with novel properties, such as enhanced conductivity or catalytic activity, by incorporating metal-ligand interactions into the polymeric backbone (Heintz et al., 2018).
Metallo-Supramolecular Hydrogels
In the development of metallo-supramolecular hydrogels, compounds structurally related to this compound have been used to create novel materials with unique properties. Zhang et al. (2019) synthesized hydrophilic copolymers that, when coordinated with different transition metal ions, formed metallo-supramolecular hydrogels. These hydrogels have potential applications in areas such as drug delivery, tissue engineering, and as sensors due to their responsive properties and mechanical strength (Zhang et al., 2019).
Safety and Hazards
作用機序
In terms of safety, it has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
(E)-3-(6-bromopyridin-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H,11,12)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIMKUQFGDVIID-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=CC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1/C=C/C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


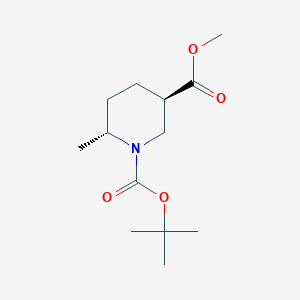
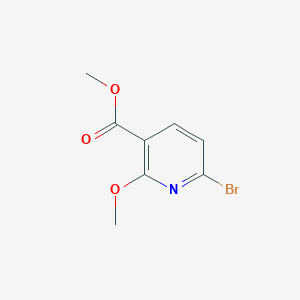
![(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B3026548.png)
